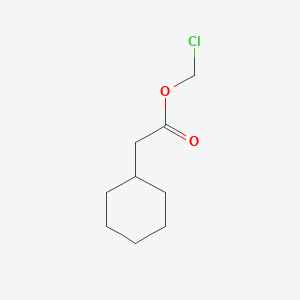
Chloromethyl 2-cyclohexylacetate
Overview
Description
Chloromethyl 2-cyclohexylacetate is a chemical compound with the molecular formula C9H15ClO2 . It is also known by other names such as CYCLOHEXYL-ACETIC ACID CHLOROMETHYL ESTER and CYCLOHEXANE ACETIC ACID CHLOROMETHYL ESTER .
Synthesis Analysis
The synthesis of chloromethyl compounds, like Chloromethyl 2-cyclohexylacetate, often involves the chloromethylation of aromatic compounds. This process typically uses a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2, catalyzed by zinc iodide .Molecular Structure Analysis
The molecular structure of Chloromethyl 2-cyclohexylacetate can be represented by the InChI string:InChI=1S/C9H15ClO2/c10-7-12-9(11)6-8-4-2-1-3-5-8/h8H,1-7H2 . The Canonical SMILES representation is C1CCC(CC1)CC(=O)OCCl . Physical And Chemical Properties Analysis
The molecular weight of Chloromethyl 2-cyclohexylacetate is 190.67 g/mol . It has a computed XLogP3-AA value of 3.5, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and four rotatable bonds . Its exact mass and monoisotopic mass are both 190.0760574 g/mol . The topological polar surface area is 26.3 Ų .Scientific Research Applications
Cytochemical Identification
Cytochemical methods leverage chloroacetate esterases for the identification of monocytes and granulocytes. These methods are noted for their simplicity, sensitivity, and reproducibility. The highly chromogenic and insoluble reaction products these methods produce are suitable for identifying specific cell types in clinical applications (Yam, Li, & Crosby, 1971).
Organic Synthesis and Drug Degradation
In organic chemistry, Chloromethyl 2-cyclohexylacetate related compounds play a role in the synthesis and degradation of certain drugs. For example, 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) degrades to form a 2-chloroethyl alkylating intermediate, which is crucial for understanding the drug's mechanism and its biotransformation (Reed & May, 1975).
Environmental Remediation
Chloromethyl 2-cyclohexylacetate derivatives are explored for environmental applications, such as oil recovery from wastewater treatment pond sludge. Solvent extraction methods using derivatives like cyclohexane have shown promising oil recovery rates, highlighting the compound's utility in treating high-moisture oily hazardous waste (Hu, Li, & Hou, 2015).
DNA Interaction Studies
At the molecular level, Chloromethyl 2-cyclohexylacetate related complexes, such as {Pt(ammine)(cyclohexylamine)}2+, bind to DNA to form intra- and interstrand cross-links. This interaction is pivotal for understanding the drug's effect on DNA and its potential use in cancer treatment. The crystal structure of these complexes bound to DNA dodecamer provides insight into the molecular distortion induced by platination, which may influence the activity of platinum-based drugs (Silverman, Bu, Cohen, & Lippard, 2002).
properties
IUPAC Name |
chloromethyl 2-cyclohexylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2/c10-7-12-9(11)6-8-4-2-1-3-5-8/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJJZVNFZRSROB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethyl 2-cyclohexylacetate | |
CAS RN |
84674-27-1 | |
| Record name | Cyclohexaneacetic acid, chloromethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




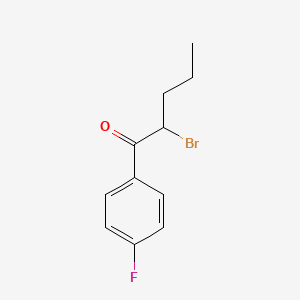
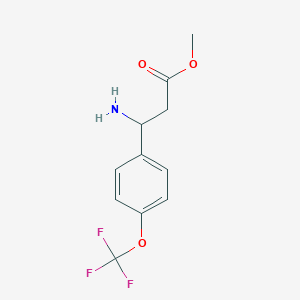

![(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoic acid](/img/structure/B1639073.png)
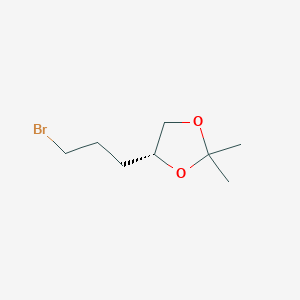
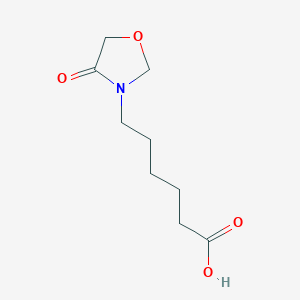

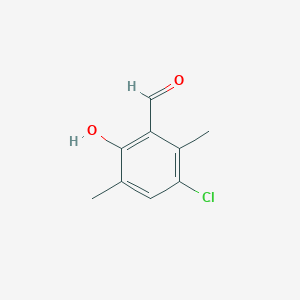
![2-[(4-Chlorophenyl)methoxy]benzamide](/img/structure/B1639086.png)
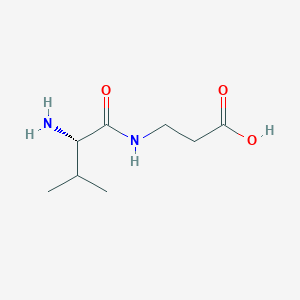
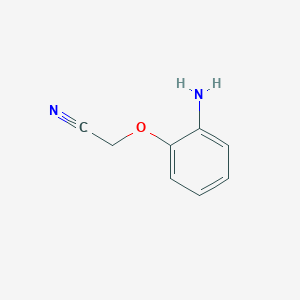
![(1R,12S)-9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-one](/img/structure/B1639110.png)
